molecular formula C22H20N2O4S B2660666 N-(3-acetylphenyl)-4-[methyl(phenyl)sulfamoyl]benzamide CAS No. 330676-93-2

N-(3-acetylphenyl)-4-[methyl(phenyl)sulfamoyl]benzamide

Cat. No.: B2660666
CAS No.: 330676-93-2
M. Wt: 408.47
InChI Key: SATJLVLJYDNEGG-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-4-[methyl(phenyl)sulfamoyl]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an acetyl group, a phenyl group, and a sulfamoyl group attached to a benzamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-4-[methyl(phenyl)sulfamoyl]benzamide typically involves multi-step organic reactions. One common method includes the acylation of 3-acetylphenylamine with 4-[methyl(phenyl)sulfamoyl]benzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-4-[methyl(phenyl)sulfamoyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetyl group can yield benzoic acid derivatives, while reduction of a nitro group can produce aniline derivatives.

Scientific Research Applications

N-(3-acetylphenyl)-4-[methyl(phenyl)sulfamoyl]benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-4-[methyl(phenyl)sulfamoyl]benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For instance, it could inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-acetylphenyl)-4-[methyl(phenyl)sulfamoyl]benzamide: Unique due to its specific combination of functional groups.

    N-(3-acetylphenyl)-4-[methyl(phenyl)sulfamoyl]benzoic acid: Similar structure but with a carboxylic acid group instead of an amide.

    N-(3-acetylphenyl)-4-[methyl(phenyl)sulfamoyl]aniline: Contains an amine group instead of an amide.

Uniqueness

This compound is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties. Its combination of an acetyl group, phenyl group, and sulfamoyl group attached to a benzamide backbone makes it a versatile compound for various applications.

Properties

IUPAC Name

N-(3-acetylphenyl)-4-[methyl(phenyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4S/c1-16(25)18-7-6-8-19(15-18)23-22(26)17-11-13-21(14-12-17)29(27,28)24(2)20-9-4-3-5-10-20/h3-15H,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SATJLVLJYDNEGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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